5,5,5-三氟戊酸

描述

Synthesis Analysis

The synthesis of 5,5,5-trifluoropentanoic acid derivatives involves several methodologies. For example, 2-amino-3-methyl-5,5,5-trifluoropentanoic acid, a diastereomeric mixture, was synthesized through methods including bromination and amination of 3-methyl-5,5,5-trifluoropentaonic acid, yielding the title compounds with overall yields near 45% in several trials. This starting material is derived from anodic trifluoromethylation of menthallyl cyanide (Muller, 1987).

Molecular Structure Analysis

The molecular structure of 5,5,5-trifluoropentanoic acid derivatives has been explored through various chemical reactions, demonstrating the versatility of the trifluoromethyl group in organic synthesis. For instance, 5,5,5-Trifluorolaevulic acid was prepared through acidic hydrolysis of a Claisen condensation product, leading to various derived compounds, showcasing the trifluoromethyl group's influence on molecular structure and reactivity (Brown, Burdon, Smith, & Tatlow, 1960).

Chemical Reactions and Properties

The trifluoromethyl group in 5,5,5-trifluoropentanoic acid derivatives significantly affects their chemical reactivity. For instance, the synthesis of trifluoromethylated arylpropanoic acids under superacidic conditions demonstrates the group's impact on enhancing reaction efficiencies and influencing the design of pharmaceuticals due to its role in improving lipophilicity and bioavailability (Prakash, Paknia, Vaghoo, Rasul, Mathew, & Olah, 2010).

Physical Properties Analysis

The introduction of the trifluoromethyl group into pentanoic acid derivatives alters their physical properties, such as boiling points, solubility, and stability. The trifluoromethyl group's strong electronegativity and size affect the molecule's overall polarity and hydrophobicity, influencing its behavior in different environments. Detailed analysis of these properties requires specific experimental data from the synthesis and characterization studies mentioned above.

Chemical Properties Analysis

The chemical properties of 5,5,5-trifluoropentanoic acid derivatives, including acidity, reactivity towards nucleophiles, and participation in condensation reactions, are significantly influenced by the trifluoromethyl group. This group's strong electron-withdrawing effect stabilizes the carboxylate anion, potentially altering the acid's pKa and reactivity in organic synthesis. For example, the synthesis of various hetero- and carbocycles demonstrates the versatility of trifluoromethylated compounds in organic chemistry, highlighting the unique reactivity patterns enabled by the trifluoromethyl group (Ichikawa, Iwai, Nadano, Mori, & Ikeda, 2008).

科学研究应用

有机合成应用:三氟甲磺酸是一个相关化合物,主要用于亲电芳香取代反应以及形成碳-碳和碳-杂原子键,突显了它在有机合成中的实用性 (Kazakova & Vasilyev, 2017)。

药物和材料科学应用:对另一个相关化合物2,4,5-三氟苯甲酸的研究表明其通过微流程合成,表明在药物和材料科学中具有高产率和纯度的应用 (Deng et al., 2015)。

生物医学应用:合成对映纯氟化氨基酸,包括三氟戊酸的变体,扩展了它们作为新药物和创新生物材料的构建块的潜力 (Biava & Budisa, 2013)。

有机和有机金属化学中的催化:另一个相关化合物三(五氟苯基)硼烷作为多功能硼Lewis酸,应用包括氢金属化反应、烷基化和醛缩反应 (Erker, 2005)。

Lewis酸催化:三氟甲磺酸钪是一种高活性的Lewis酸催化剂,可用于醇与酸酐的酰化和醇与羧酸的酯化 (Ishihara et al., 1996)。

肽稳定性增强:将三氟亮氨酸的对映异构体(与三氟戊酸相关)并入肽中,可增加稳定性并增强异源二聚体的热稳定性 (Montclare et al., 2009)。

化学合成途径:对5,5,5-三氟-DL-异亮氨酸和5,5,5-三氟-DL-异异亮氨酸(三氟戊酸的衍生物)的合成研究提出了一种涉及溴化和胺化的高效方法 (Muller, 1987)。

酶结合研究:利用核磁共振光谱研究2-苄基-4-酮-5,5,5-三氟戊酸与羧肽酶A的复合物,可提供有关酶结合机制的见解 (Teater et al., 1988)。

安全和危害

5,5,5-Trifluoropentanoic acid poses certain hazards. It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It can cause eye irritation and may be harmful if swallowed . It may also pose a slight fire hazard when exposed to heat or flame . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

作用机制

Target of Action

5,5,5-Trifluoropentanoic Acid is primarily used in the fluorination of mammalian cell surfaces

Mode of Action

It is known to be involved in thefluorination of mammalian cell surfaces . This suggests that it may interact with cell surface proteins or lipids, introducing fluorine atoms that could potentially alter their properties and functions.

Biochemical Pathways

5,5,5-Trifluoropentanoic Acid is used in the sialic acid biosynthetic pathway . Sialic acids are a family of nine-carbon sugars that are commonly found at the outermost end of glycan chains on the cell surface. They play crucial roles in various biological processes, including cell-cell interactions, immunity, and pathogenesis.

属性

IUPAC Name |

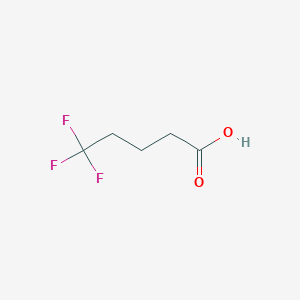

5,5,5-trifluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3O2/c6-5(7,8)3-1-2-4(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEXKRNFAABHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382088 | |

| Record name | 5,5,5-trifluoropentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

407-62-5 | |

| Record name | 5,5,5-trifluoropentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5,5-Trifluoropentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is there interest in synthesizing 5,5,5-trifluoropentanoic acid?

A: 5,5,5-Trifluoropentanoic acid is a valuable building block in organic synthesis, particularly for creating fluorinated analogues of biologically active compounds. Introducing fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This has led to its use in developing enzyme inhibitors, particularly for hydrolytic enzymes like acetylcholinesterase and pepsin. []

Q2: What are the common synthetic routes for producing 5,5,5-trifluoropentanoic acid?

A: Several methods have been explored for synthesizing 5,5,5-trifluoropentanoic acid. One approach involves using methallyl cyanide, methyl trifluoroethyl ketone, or trifluoropentanol as starting materials. [] Another method utilizes a dynamic kinetic resolution of racemic 2-amino-5,5,5-trifluoropentanoic acid to obtain the desired enantiomer. []

Q3: How does 5,5,5-trifluoropentanoic acid interact with enzymes?

A: 5,5,5-Trifluoropentanoic acid, specifically its derivative 2-benzyl-4-oxo-5,5,5-trifluoropentanoic acid, acts as an inhibitor of carboxypeptidase A, a zinc metalloprotease. [, ] The fluorine atoms in the molecule contribute to its inhibitory activity. It's believed that the fluorinated ketone moiety forms a stable hemiacetal with the active site serine residue of the enzyme, thus blocking its activity. []

Q4: Are there any environmental concerns regarding 5,5,5-trifluoropentanoic acid?

A: While specific information on the environmental impact of 5,5,5-trifluoropentanoic acid is limited, its structural similarity to other short-chain fluorinated carboxylates raises concerns. Research suggests that microorganisms can activate these compounds by forming CoA adducts, potentially as part of their degradation pathways. [] This highlights the need to investigate the environmental fate and potential bioaccumulation of 5,5,5-trifluoropentanoic acid.

Q5: What are the future directions for research on 5,5,5-trifluoropentanoic acid?

A5: Further research should focus on:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)